[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(3-fluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring
Properties
CAS No. |
1131739-97-3 |
|---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
VSAWJQHJXXHQNS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine and methoxy groups to the benzene ring.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
(3-fluoro-4-methoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-fluoro-4-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-fluoro-4-methoxyphenyl)methylamine: The non-hydrochloride form of the compound.
(3-fluoro-4-methoxyphenyl)methylamine: A similar compound with an ethyl group instead of a methyl group.
(3-fluoro-4-methoxyphenyl)methylamine: A similar compound with a propyl group instead of a methyl group.
Uniqueness
(3-fluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous .
Biological Activity
(3-Fluoro-4-methoxyphenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 229.66 g/mol
- CAS Number : 123652-95-9
The compound features a methoxy group and a fluorinated aromatic ring, which are crucial for its biological interactions.
The biological activity of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : It may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.
- Receptors : The compound shows affinity for certain receptors, influencing signaling pathways associated with various physiological processes.
Interaction with Biological Targets
Research indicates that compounds with similar structures exhibit a range of activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
These activities are often linked to the compound's ability to modulate enzyme functions or receptor activities, leading to therapeutic effects.
Biological Activity Data
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-1 Inhibition | COX Enzyme | 19.45 ± 0.07 | |
| COX-2 Inhibition | COX Enzyme | 42.1 ± 0.30 | |
| Anticancer Activity | Various Cell Lines | 7.01 - 14.31 |
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride against several cancer cell lines, including HeLa and MCF-7. The compound demonstrated significant cytotoxicity with IC50 values ranging from 7.01 µM to 14.31 µM, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. The results showed that it effectively inhibited COX enzymes, which play a crucial role in the inflammatory response .
Synthesis and Applications
The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps optimized for high yield and purity. The methods often include:
- Nucleophilic substitution reactions involving the amine group.
- Refluxing conditions with specific solvents and catalysts to enhance reaction efficiency.
This compound holds promise in various fields, including pharmacology and medicinal chemistry, due to its unique structure and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
